3-Oxo-4-benzyl-3,4-dihydro-1H-pyrrolo [2,1-c] oxazine-6-methylal
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Overview
Description
3-Oxo-4-benzyl-3,4-dihydro-1H-pyrrolo [2,1-c] oxazine-6-methylal is a complex organic compound with the molecular formula C15H13NO3 and a molecular weight of 255.3 g/mol . This compound is a member of the alkaloid family and is typically found in the fruits of Celastrus orbiculatus . It is commonly used in pharmacological research and as a reference standard .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-benzyl-3,4-dihydro-1H-pyrrolo [2,1-c] oxazine-6-methylal involves several steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature . This reaction produces 2-(acylethynyl)pyrroles, which are then reacted with propargylamine to form N-propargylenaminones . Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) yields the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-4-benzyl-3,4-dihydro-1H-pyrrolo [2,1-c] oxazine-6-methylal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Oxo-4-benzyl-3,4-dihydro-1H-pyrrolo [2,1-c] oxazine-6-methylal has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Oxo-4-benzyl-3,4-dihydro-1H-pyrrolo [2,1-c] oxazine-6-methylal involves its interaction with specific molecular targets and pathways. It acts as an inhibitor in certain biochemical pathways, affecting the activity of enzymes and other proteins . The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo [1,2-a] pyrazines: These compounds have similar structural features and are synthesized using similar methods.
Imidazole-containing compounds: These compounds share some chemical properties and are used in similar research applications.
Uniqueness
3-Oxo-4-benzyl-3,4-dihydro-1H-pyrrolo [2,1-c] oxazine-6-methylal is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to act as an inhibitor in various biochemical pathways sets it apart from other similar compounds .
Properties
Molecular Formula |
C15H13NO3 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
4-benzyl-3-oxo-1,4-dihydropyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde |
InChI |
InChI=1S/C15H13NO3/c17-9-12-6-7-13-10-19-15(18)14(16(12)13)8-11-4-2-1-3-5-11/h1-7,9,14H,8,10H2 |
InChI Key |
UMCJKAAHDXLKRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=C(N2C(C(=O)O1)CC3=CC=CC=C3)C=O |
Origin of Product |
United States |
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